N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide is a benzoxazepin derivative characterized by a fused benzoxazepin core with ethyl and dimethyl substituents at positions 5 and 3, respectively, and a 4-methylbenzamide group at position 6. The compound’s molecular formula is C₂₂H₂₆N₂O₃, with a molecular weight of 366.45 g/mol . Its synthesis likely involves coupling reactions similar to those reported for structurally related benzamide derivatives, such as the use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation .
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-5-23-17-11-10-16(12-18(17)26-13-21(3,4)20(23)25)22-19(24)15-8-6-14(2)7-9-15/h6-12H,5,13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWKCVPJEHXGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound's molecular formula is with a molecular weight of approximately 418.51 g/mol. The structure includes a tetrahydrobenzo[b][1,4]oxazepine core, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O5S |
| Molecular Weight | 418.51 g/mol |
| IUPAC Name | This compound |
| SMILES | CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23 |
1. Anticancer Properties
Research indicates that derivatives of oxazepine compounds exhibit cytotoxic effects against various cancer cell lines. In particular, the compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells through the modulation of key signaling pathways.
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In preclinical studies, it demonstrated the ability to reduce inflammatory cytokines and markers in models of chronic inflammation. This suggests potential therapeutic applications in diseases characterized by excessive inflammation.
3. Neuroprotective Effects
There is emerging evidence that oxazepine derivatives can penetrate the blood-brain barrier and exert neuroprotective effects. Studies have shown that these compounds may mitigate neurodegenerative processes in models of diseases such as Alzheimer's and Parkinson's.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- RIPK1 Kinase Inhibition : The compound has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in cell death pathways. Its IC50 value for RIPK1 binding is reported to be around 0.91 nM .
Case Study 1: Clinical Trials
In clinical settings, compounds similar to this compound are currently undergoing trials for treating chronic immune inflammatory disorders such as ulcerative colitis and psoriasis (NCT02903966) . These trials aim to evaluate the efficacy and safety profile of the compound in human subjects.
Case Study 2: In Vitro Studies
In vitro studies have demonstrated that the compound effectively reduces cell viability in various cancer cell lines while sparing normal cells. This selectivity underscores its potential as a targeted cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide
- Structural Differences : This analog substitutes the 4-methylbenzamide group of the target compound with a 3,4-dimethylbenzamide moiety.
- Synthesis : Similar coupling reagents (e.g., EDC/HOBt) are likely employed, with variations in the benzoyl chloride precursor .
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide
- Structural Differences : Features a 3,4-difluorobenzamide group instead of 4-methylbenzamide. The fluorine atoms introduce electronegativity and polarity.
- Physicochemical Properties : Fluorine substituents enhance metabolic stability and may improve bioavailability due to increased resistance to oxidative degradation. Molecular weight is 394.40 g/mol .
- Biological Implications : Fluorine’s electron-withdrawing effects could alter binding interactions in biological targets compared to the methyl group .
N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide
- Structural Differences : Substitutes the ethyl group at position 5 with an allyl group and replaces 4-methylbenzamide with 2,4-dimethoxybenzamide.
- Methoxy groups increase electron density on the benzamide ring, which may influence π-π stacking interactions. Molecular weight is 410.5 g/mol .
- Synthesis : Requires allylation at position 5 and methoxy-substituted benzoyl chloride precursors .
Comparative Data Table
Key Observations
Substituent Effects: Methyl groups (e.g., 3,4-dimethyl) enhance hydrophobicity but may reduce solubility. Fluorine atoms improve metabolic stability and polarity, favoring pharmacokinetic profiles .
Synthetic Considerations :
- Carbodiimide-mediated coupling (e.g., EDC/HOBt) is a common method for benzamide derivatives .
- Substituent variations require tailored benzoyl chloride precursors and alkylation steps .
Structural Flexibility :
- Allyl groups introduce conformational flexibility, which might influence target engagement compared to ethyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
